molecular formula C10H10BrN3OS2 B14911060 5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14911060
M. Wt: 332.2 g/mol
InChI Key: YGCZLBWHYOWFHO-UHFFFAOYSA-N
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Description

5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-bromophenol with 2-chloroethyl ethyl sulfide to form 2-(3-bromophenoxy)ethyl ethyl sulfide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-bromophenoxy)ethyl]thio}pyrimidine
  • Isoindoline-1,3-dione derivatives

Uniqueness

5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific structure, which combines a thiadiazole ring with a bromophenoxyethylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrN3OS2

Molecular Weight

332.2 g/mol

IUPAC Name

5-[2-(3-bromophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10BrN3OS2/c11-7-2-1-3-8(6-7)15-4-5-16-10-14-13-9(12)17-10/h1-3,6H,4-5H2,(H2,12,13)

InChI Key

YGCZLBWHYOWFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCSC2=NN=C(S2)N

Origin of Product

United States

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